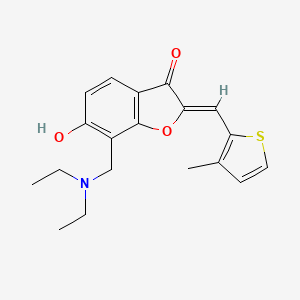

(Z)-7-((diethylamino)methyl)-6-hydroxy-2-((3-methylthiophen-2-yl)methylene)benzofuran-3(2H)-one

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

The compound appears to be a complex organic molecule. However, specific details about its structure or function are not readily available1.

Synthesis Analysis

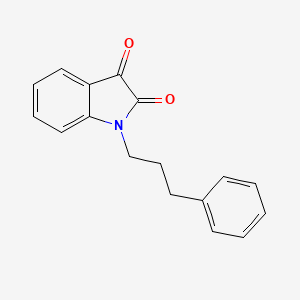

Unfortunately, I couldn’t find any specific information on the synthesis of this exact compound. However, there are methods for synthesizing similar compounds. For instance, substituted (E)-phenyl{3-(2-[1-phenyl-3-(thiophen-2-yl)-1H-pyrazol-4-yl]vinyl)benzofuran-2-yl}methanones have been synthesized from substituted (E)-1-(2-hydroxyphenyl)-3-[1-phenyl-3-(thiophen-2-yl)-1H-pyrazol-4-yl]prop-2-en-1-ones and 2-bromo-1-phenylethanone under conventional and microwave irradiation conditions1.Molecular Structure Analysis

I couldn’t find any specific information on the molecular structure of this compound.Chemical Reactions Analysis

I couldn’t find any specific information on the chemical reactions involving this compound.Physical And Chemical Properties Analysis

I couldn’t find any specific information on the physical and chemical properties of this compound.Scientific Research Applications

PET Probe Development

One significant application of compounds similar to (Z)-7-((diethylamino)methyl)-6-hydroxy-2-((3-methylthiophen-2-yl)methylene)benzofuran-3(2H)-one is in the development of PET (Positron Emission Tomography) probes. For instance, a related compound, (Z)-2-((1H-Indazol-3-yl)methylene)-6-[¹¹C]methoxy-7-(piperazin-1-ylmethyl)benzofuran-3(2H)-one, has been synthesized as a potential PET probe for imaging the enzyme PIM1, a proviral integration site in moloney murine leukemia virus kinase 1 inhibitor (Gao et al., 2013).

β-Amyloid Aggregation Inhibition

Compounds in the benzofuran class, like the one , have also been explored for their potential in inhibiting β-amyloid aggregation. This is particularly relevant in the context of Alzheimer’s disease research. For example, a study synthesized 5-Methyl-3-p-toluoyl-2-[4-(3-diethylaminopropoxy)phenyl]benzofuran, another β-amyloid aggregation inhibitor (Choi et al., 2004).

Photorelease Studies

The photorelease of HCl from related compounds such as o-methylphenacyl chloride has been studied. These studies help understand the photochemical behavior of benzofuran derivatives, which can have implications in photochemical synthesis and phototherapy applications (Pelliccioli et al., 2001).

Electron Transport Layer Engineering

In the field of organic solar cells, benzofuran derivatives have been used to enhance electron transport layers. This is crucial in improving the efficiency of organic solar cells. A study comparing different electron transport layers in poly[4,8-bis(5-(2-ethylhexyl)thiophen-2-yl)benzo[1,2-b;4,5-b′]dithiophene-2,6-diyl-alt-(4-(2-ethylhexyl)-3-fluorothieno[3,4-b]thio-phene-)-2-carb-oxylate-2-6-diyl)] solar cells demonstrates this application (Borse et al., 2018).

Zeolite Deactivation Studies

In catalysis, understanding the deactivation of zeolite catalysts during processes like methanol conversion is crucial. Benzofuran derivatives are involved in these studies to elucidate the mechanisms of pore filling and deactivation (Schulz, 2010).

Spectral and Electrochemical Properties

Research into the spectral and electrochemical properties of compounds like benzofuran derivatives has implications in fields like materials science and photonics. One study focused on the photoluminescent properties of various stereoisomers, important for understanding light-emitting materials (Lapkowski et al., 2006).

Safety And Hazards

I couldn’t find any specific information on the safety and hazards associated with this compound.

Future Directions

I couldn’t find any specific information on the future directions of research or applications of this compound.

properties

IUPAC Name |

(2Z)-7-(diethylaminomethyl)-6-hydroxy-2-[(3-methylthiophen-2-yl)methylidene]-1-benzofuran-3-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H21NO3S/c1-4-20(5-2)11-14-15(21)7-6-13-18(22)16(23-19(13)14)10-17-12(3)8-9-24-17/h6-10,21H,4-5,11H2,1-3H3/b16-10- |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ONWSLHNYRNWKRD-YBEGLDIGSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN(CC)CC1=C(C=CC2=C1OC(=CC3=C(C=CS3)C)C2=O)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCN(CC)CC1=C(C=CC2=C1O/C(=C\C3=C(C=CS3)C)/C2=O)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H21NO3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

343.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(Z)-7-((diethylamino)methyl)-6-hydroxy-2-((3-methylthiophen-2-yl)methylene)benzofuran-3(2H)-one | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![7-Methyl-2-(4-methylphenyl)imidazo[1,2-a]pyrimidin-5-ol](/img/structure/B2890853.png)

![3-(4-Tert-butylphenyl)-1-(3-methylbenzoyl)-1,4-diazaspiro[4.4]non-3-ene-2-thione](/img/structure/B2890867.png)

![(Z)-2-((2-(benzo[d]thiazol-2-yl)hydrazono)methyl)-4-nitrophenol](/img/structure/B2890872.png)

![N-(3-(benzo[d]oxazol-2-yl)phenyl)benzo[c][1,2,5]thiadiazole-5-carboxamide](/img/structure/B2890875.png)